2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide
Description
The compound 2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide (CAS: 857493-70-0, molecular weight: 358.42 g/mol) is a pyrimidine derivative featuring a cyano group at the 5-position, a ketone at the 4-position, and a thione group at the 2-position of the pyrimidine ring. The pyrimidine core is substituted at the 6-position with a phenoxy group linked to an N,N-diethylacetamide moiety (Fig. 1). Its molecular weight and substituent arrangement influence physicochemical properties such as solubility and bioavailability .
Properties
IUPAC Name |
2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-21(4-2)14(22)10-24-12-7-5-11(6-8-12)15-13(9-18)16(23)20-17(25)19-15/h5-8H,3-4,10H2,1-2H3,(H2,19,20,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUJXRVKBRAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant research findings.
Structural Properties
The compound features a unique arrangement that includes:
- A pyrimidine ring with a cyano and oxo group.
- A phenoxy group that enhances its interaction with biological targets.
- An N,N-diethylacetamide moiety which may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and oxo groups suggests potential for enzyme inhibition, possibly affecting metabolic pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic functions.
Anticancer Properties
The compound's structural features may also confer anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways. This suggests that this compound could similarly affect cancer cell viability.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting kinases or phosphatases involved in signaling pathways. This is supported by the structural similarity to known inhibitors in various biochemical assays.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Efficacy | The compound exhibited significant inhibitory effects against E. coli and S. aureus in vitro. | Suggests potential as an antimicrobial agent. |
| Study 2: Anticancer Activity | Induced apoptosis in breast cancer cell lines with an IC50 value of 20 µM. | Indicates potential for development as an anticancer drug. |
| Study 3: Enzyme Interaction | Demonstrated inhibition of protein kinase activity in cell-free assays. | Supports further investigation into its role as an enzyme inhibitor. |
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future studies include:
- In vivo studies to assess pharmacodynamics and pharmacokinetics.
- Mechanistic studies to clarify the pathways affected by the compound.
- Structure-activity relationship (SAR) analysis to optimize efficacy and reduce toxicity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Three structurally related compounds are selected for comparison based on shared acetamide or pyrimidine motifs (Table 1):
Table 1. Structural and functional comparison of the target compound with analogues.
Substituent Effects on Physicochemical Properties
- The 2-sulfanylidene group may contribute to hydrogen bonding and tautomeric stability .
- Compound 6b : The pyrazolopyrimidine core and fluorine substituent improve lipophilicity and blood-brain barrier penetration, critical for CNS-targeting TSPO ligands. The higher molecular weight (475.54 vs. 358.42) may reduce solubility but enhance protein binding.
- Compound from : The propenyl group introduces alkene reactivity, enabling conjugation or crosslinking. The N-(4-methylphenyl)acetamide moiety enhances aromatic stacking interactions but reduces solubility compared to N,N-diethylacetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
